molecular formula C21H31O8P B1203383 Hydrocortisone phosphate CAS No. 3863-59-0

Hydrocortisone phosphate

Cat. No.: B1203383
CAS No.: 3863-59-0
M. Wt: 442.4 g/mol
InChI Key: BGSOJVFOEQLVMH-VWUMJDOOSA-N
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Description

Hydrocortisone phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various conditions such as congenital adrenal hyperplasia, emergency asthma treatment, hypersensitivity, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone phosphate is synthesized through the esterification of hydrocortisone with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. The process can be summarized as follows:

  • Hydrocortisone is dissolved in an appropriate solvent such as methylene chloride.
  • Phosphoric acid is added to the solution.
  • A dehydrating agent, such as dicyclohexylcarbodiimide (DCC), is introduced to promote ester bond formation.
  • The reaction mixture is stirred at room temperature until the reaction is complete.
  • The product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The use of automated systems and controlled reaction conditions ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of hydrocortisone and phosphoric acid.

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups on the hydrocortisone molecule, leading to different analogs.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Scientific Research Applications

Hydrocortisone phosphate has a wide range of applications in scientific research:

Mechanism of Action

Hydrocortisone phosphate exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Hydrocortisone phosphate is compared with other corticosteroids such as:

  • Cortisone acetate
  • Prednisone
  • Prednisolone
  • Dexamethasone
  • Betamethasone

Uniqueness: this compound is unique due to its specific esterification with phosphoric acid, which enhances its solubility and bioavailability. This makes it particularly effective for topical and injectable formulations. Compared to other corticosteroids, this compound has a shorter duration of action and is less potent, making it suitable for conditions requiring mild to moderate anti-inflammatory effects .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSOJVFOEQLVMH-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048160
Record name Hydrocortisone 21-phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone phosphate
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CAS No.

3863-59-0, 6000-74-4
Record name Hydrocortisone phosphate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cortisol 21-phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14542
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Record name Hydrocortisone 21-phosphate
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Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-(dihydrogen phosphate)
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Record name Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)-
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Record name HYDROCORTISONE PHOSPHATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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